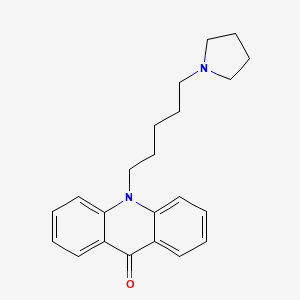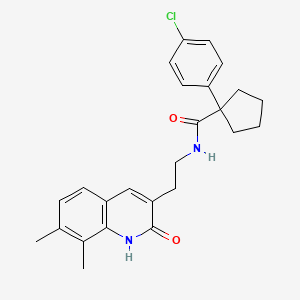
1-(4-chlorophenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a chlorophenyl group, a dimethyl-oxo-dihydroquinoline moiety, and a cyclopentanecarboxamide structure. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the 4-chlorophenyl intermediate: This can be achieved through the chlorination of a phenyl precursor.
Synthesis of the 7,8-dimethyl-2-oxo-1,2-dihydroquinoline intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of intermediates: The final step involves coupling the 4-chlorophenyl intermediate with the 7,8-dimethyl-2-oxo-1,2-dihydroquinoline intermediate using a suitable coupling agent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-chlorophenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-chlorophenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of cyclopentane.
1-(4-chlorophenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of cyclopentanecarboxamide.
Uniqueness
The uniqueness of 1-(4-chlorophenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C25H27ClN2O2 |
|---|---|
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C25H27ClN2O2/c1-16-5-6-18-15-19(23(29)28-22(18)17(16)2)11-14-27-24(30)25(12-3-4-13-25)20-7-9-21(26)10-8-20/h5-10,15H,3-4,11-14H2,1-2H3,(H,27,30)(H,28,29) |
InChI-Schlüssel |
MXNCUUJAXIUTNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


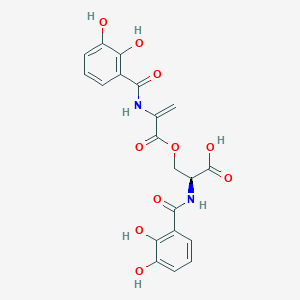
![(2Z)-2-cyano-N-(6-methoxypyridin-3-yl)-2-[2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]ethanamide](/img/structure/B14123685.png)
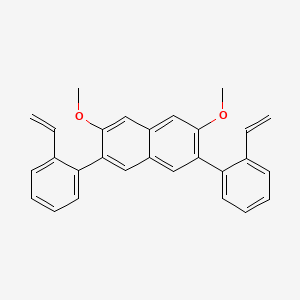
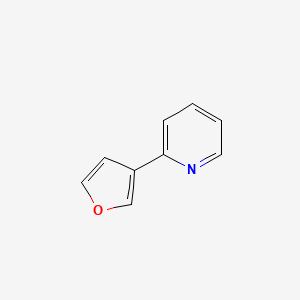
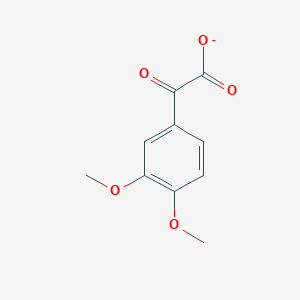
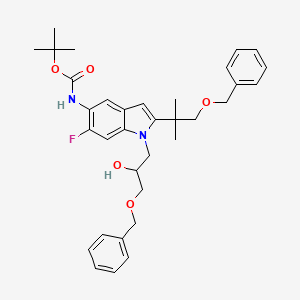

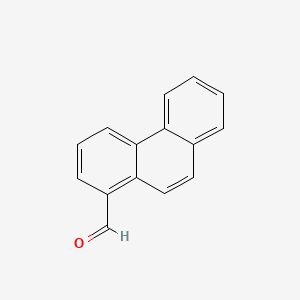
![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123743.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14123747.png)
![2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(3-nitrophenyl)ethanone](/img/structure/B14123749.png)


